Bicyclo[4.2.0]octan-7-amine

Catalog No.
S13750341
CAS No.
M.F
C8H15N
M. Wt
125.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bicyclo[4.2.0]octan-7-amine

Product Name

Bicyclo[4.2.0]octan-7-amine

IUPAC Name

bicyclo[4.2.0]octan-7-amine

Molecular Formula

C8H15N

Molecular Weight

125.21 g/mol

InChI

InChI=1S/C8H15N/c9-8-5-6-3-1-2-4-7(6)8/h6-8H,1-5,9H2

InChI Key

NTHUTVZYZXXSOR-UHFFFAOYSA-N

Canonical SMILES

C1CCC2C(C1)CC2N

Bicyclo[4.2.0]octan-7-amine is a bicyclic compound characterized by its unique bicyclic structure, which consists of two fused cycloalkane rings. This compound has garnered interest in the field of medicinal chemistry due to its potential biological activity and its interesting chemical properties. The amine group at the 7-position contributes to its reactivity and interaction with biological targets, making it a valuable compound for research and development.

  • Oxidation: The compound can be oxidized to yield corresponding oxides or ketones, utilizing oxidizing agents such as potassium permanganate or chromium trioxide.
  • Reduction: Reduction reactions can convert bicyclo[4.2.0]octan-7-amine into different amine derivatives or alcohols, often using lithium aluminum hydride or sodium borohydride as reducing agents.
  • Substitution: The amine group can participate in nucleophilic substitution reactions, allowing for the introduction of various functional groups through reagents like alkyl halides or acyl chlorides.

Research indicates that bicyclo[4.2.0]octan-7-amine exhibits notable biological activity, particularly in modulating the activity of specific enzymes and receptors. Its bicyclic structure allows it to effectively fit into binding sites, potentially influencing various biochemical pathways. Studies have suggested that compounds with similar structures may exhibit analgesic or anti-inflammatory effects, although specific studies on bicyclo[4.2.0]octan-7-amine are still limited and warrant further investigation .

The synthesis of bicyclo[4.2.0]octan-7-amine typically involves several key steps:

  • Formation of the Bicyclic Ring System: This can be achieved through a Diels-Alder reaction where a diene reacts with a dienophile to form the bicyclic structure.
  • Introduction of the Amine Group: The amine group is introduced via reductive amination or alternative amination methods.
  • Formation of Hydrochloride Salt: The final step involves reacting the amine with hydrochloric acid to produce the hydrochloride salt, enhancing solubility and stability .

Bicyclo[4.2.0]octan-7-amine has potential applications in various fields:

  • Medicinal Chemistry: It serves as a scaffold for developing new pharmaceuticals due to its unique structure and biological activity.
  • Chemical Synthesis: It is used as a building block in synthesizing more complex organic molecules.
  • Research: Investigated for its effects on biological systems, including enzyme inhibition and receptor binding properties .

Interaction studies involving bicyclo[4.2.0]octan-7-amine focus on its binding affinity with various molecular targets such as enzymes and receptors. Preliminary studies suggest that its unique structural features may enhance its ability to interact with specific biological targets, potentially leading to therapeutic applications in pain management and inflammation control .

Several compounds share structural similarities with bicyclo[4.2.0]octan-7-amine, each exhibiting distinct properties:

Compound NameStructural FeaturesUnique Aspects
(1R,6R,7S)-Bicyclo[4.2.0]octan-7-amine hydrochlorideSimilar bicyclic structureDifferent stereochemistry affecting reactivity
2-Azabicyclo[2.2.1]heptane-3-carboxylic acid hydrochlorideContains a nitrogen atomPotentially different biological activities
Bicyclo[4.2.0]octane-7-acetic acidContains an acetic acid moietyVariation in functional group impacts chemical behavior
(1S,6S,7R)-3-Azabicyclo[4.2.0]octan-7-ol hydrochlorideHydroxyl group at 7-positionDifferent functionalization leading to varied properties

Uniqueness

Bicyclo[4.2.0]octan-7-amine is unique due to its specific stereochemistry and the presence of an amine group within its bicyclic framework, which imparts distinct chemical reactivity and potential biological interactions compared to other similar compounds.

XLogP3

1.8

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

125.120449483 g/mol

Monoisotopic Mass

125.120449483 g/mol

Heavy Atom Count

9

Dates

Last modified: 08-10-2024

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